molecular formula C8H7N B174341 5-Ethynyl-2-methylpyridine CAS No. 1945-85-3

5-Ethynyl-2-methylpyridine

Cat. No. B174341
CAS RN: 1945-85-3
M. Wt: 117.15 g/mol
InChI Key: NKVINJAPLKEYQS-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methylpyridine is a chemical compound with the molecular formula C8H7N . It is a solid substance .


Synthesis Analysis

The synthesis of 2-methylpyridines, which could be related to 5-Ethynyl-2-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2-methylpyridine is represented by the SMILES string CC1=CC=C(C#C)C=N1 . The molecular weight is 117.15 .


Physical And Chemical Properties Analysis

5-Ethynyl-2-methylpyridine is a solid substance . The molecular weight is 117.15 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Palladium Complexes Formation : 5-Ethynyl-2-methylpyridine is utilized in forming palladium complexes. This involves starting from 2-ethynylpyridine and palladium compounds, followed by methylation to create zwitterionic or allenylidene resonance forms (Haindl et al., 2016).

  • Synthesis of Naphthyridines : It is a key intermediate in synthesizing 2,4-substituted naphthyridines, indicating its role in complex organic synthesis processes (Abbiati et al., 2002).

  • Modified Nucleoside Analogs : The compound is significant in synthesizing base-modified nucleoside analogs, useful in aptamers selection and biosensing (Röthlisberger et al., 2017).

Medicinal Chemistry and Drug Development

  • mGlu5 Receptor Antagonist : Derivatives of 5-Ethynyl-2-methylpyridine have been developed as potent mGlu5 receptor antagonists, showing potential in treating anxiety disorders (Roppe et al., 2004).

Catalysis and Industrial Chemistry

  • High-Pressure Synthesis : Utilized in the high-pressure synthesis of 5-ethyl-2-methylpyridine, demonstrating its application in catalysis and industrial chemical processes (Mohan et al., 2009).

  • Reductive Amination : It's used in the synthesis of amine borane complexes for reductive amination of ketones and aldehydes, showing its utility in organic synthesis (Burkhardt & Coleridge, 2008).

Material Science

  • Luminescence Sensitization in Lanthanide Compounds : Plays a role in sensitizing lanthanide luminescence in heterotetranuclear complexes, indicating applications in material science and photophysics (Xu et al., 2008).

Photochemistry

  • Photochemical Studies : Used in studies exploring photoinduced amino-imino tautomerism, contributing to the field of photochemistry (Akai et al., 2006).

  • Molecular Electronics : Investigated in the context of molecular diodes driven by charge-induced conformational changes, signifying its potential in nanotechnology and molecular electronics (Derosa et al., 2003).

Safety and Hazards

5-Ethynyl-2-methylpyridine is classified as an Acute Tox. 3 Oral substance, indicating that it is toxic if swallowed . It is also classified as a combustible substance .

properties

IUPAC Name

5-ethynyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVINJAPLKEYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348553
Record name 5-ethynyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2-methylpyridine

CAS RN

1945-85-3
Record name 5-ethynyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 654 mg (3.45 mmol) of 2-methyl-5-trimethylsilanylethynyl-pyridine and 8 mL of 1 M TBAF in THF was stirred for 2 h. The mixture was concentrated and chromatographed (10–50% EtOAc in hexanes) to provide 301 mg of 2-methyl-5-ethynyl pyridine.
Quantity
654 mg
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reactant
Reaction Step One
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8 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a NMP solution (20 mL) of 5-bromo-2-methyl-pyridine (1.0 g) were added trimethylsilylacetylene (1.2 mL), tetrakis(triphenylphosphine)palladium(0) (130 mg), copper(I) iodide (44 mg), and N,N-diisopropylethylamine (2.0 mL), which was stirred under a nitrogen atmosphere for 2 hours at 65° C. Water was added at room temperature to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtered, after which the solvent was evaporated from the filtrate under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=5:1) to obtain a mixture (810 mg) of 5-bromo-2-methyl-pyridine and 2-methyl-5-trimethylsilanylethynyl-pyridine. Then, to a solution of THF (10 mL) and ethanol (5 mL) of the mixture (810 mg) of 5-bromo-2-methyl-pyridine and 2-methyl-5-trimethylsilanylethynyl-pyridine was added potassium carbonate (1.2 g) at room temperature, which was stirred for 2 hours and 30 minutes at room temperature. Water was added at room temperature to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and filtered, after which the solvent was evaporated from the filtrate under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=5:1) to obtain the titled compound (55 mg).
Name
Quantity
10 mL
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reactant
Reaction Step One
Quantity
810 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
1.2 g
Type
reactant
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Quantity
5 mL
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary chemical reaction that 5-ethynyl-2-methylpyridine undergoes with 1-alkanethiols?

A1: Recent research [, ] has focused on the homolytic addition of 1-alkanethiols to 5-ethynyl-2-methylpyridine. This reaction involves the formation of a radical intermediate and ultimately leads to the addition of the thiol across the triple bond of the ethynyl group.

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